molecular formula C22H50BrNO3Si B12332690 1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide CAS No. 188904-87-2

1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide

Cat. No.: B12332690
CAS No.: 188904-87-2
M. Wt: 484.6 g/mol
InChI Key: ANIBYSQKCHYIRV-UHFFFAOYSA-M
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Description

1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide is a quaternary ammonium compound with a unique structure that combines an alkyl chain, a quaternary ammonium group, and a triethoxysilyl group. This compound is known for its surfactant properties and its ability to form stable films on various surfaces. It is used in a variety of applications, including as a surface modifier, antimicrobial agent, and in the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide typically involves the quaternization of N,N-dimethylundecylamine with 3-(triethoxysilyl)propyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Chloride, iodide, hydroxide

    Hydrolysis Agents: Water, moisture

    Condensation Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Major Products Formed

    Substitution Products: Quaternary ammonium salts with different counterions

    Hydrolysis Products: Silanol-containing compounds

    Condensation Products: Siloxane networks and films

Scientific Research Applications

1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. The triethoxysilyl group allows the compound to form stable films on surfaces, providing long-lasting antimicrobial protection .

Comparison with Similar Compounds

Similar Compounds

  • 1-Dodecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride
  • 1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride

Uniqueness

1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide is unique due to its specific combination of an alkyl chain, a quaternary ammonium group, and a triethoxysilyl group. This combination imparts both surfactant and film-forming properties, making it highly versatile for various applications. The presence of the triethoxysilyl group allows for strong adhesion to surfaces and the formation of stable siloxane networks, which is not commonly found in other similar compounds .

Properties

CAS No.

188904-87-2

Molecular Formula

C22H50BrNO3Si

Molecular Weight

484.6 g/mol

IUPAC Name

dimethyl-(3-triethoxysilylpropyl)-undecylazanium;bromide

InChI

InChI=1S/C22H50NO3Si.BrH/c1-7-11-12-13-14-15-16-17-18-20-23(5,6)21-19-22-27(24-8-2,25-9-3)26-10-4;/h7-22H2,1-6H3;1H/q+1;/p-1

InChI Key

ANIBYSQKCHYIRV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Br-]

Origin of Product

United States

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